9-Hydroxyeriobofuran

Description

Properties

IUPAC Name |

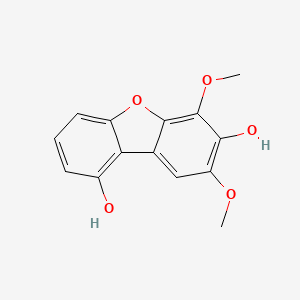

6,8-dimethoxydibenzofuran-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c1-17-10-6-7-11-8(15)4-3-5-9(11)19-13(7)14(18-2)12(10)16/h3-6,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWSIJRLYROCFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C3=C(C=CC=C3O2)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Natural Provenance of 9-Hydroxyeriobofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyeriobofuran, a hydroxylated derivative of the naturally occurring dibenzofuran eriobofuran, presents a compelling subject for phytochemical and pharmacological investigation. While eriobofuran has been identified in select plant species, the natural occurrence of its 9-hydroxy counterpart has remained elusive in readily available literature. This technical guide synthesizes the current knowledge on the primary natural source of the parent compound, eriobofuran, and provides a theoretical framework and practical methodologies for the prospective isolation and characterization of this compound.

Primary Natural Source of the Parent Compound: Eriobofuran

The principal scientifically documented natural source of eriobofuran is the leaves of the loquat tree, Eriobotrya japonica .[1] This discovery established eriobofuran as a phytoalexin, a compound produced by plants in response to stress, such as fungal infection. Further reports indicate the presence of eriobofuran in other plant species, including Pyracantha coccinea and Berberis koreana , suggesting a potential, albeit less explored, distribution within the plant kingdom.[2]

Table 1: Documented Natural Sources of Eriobofuran

| Compound | Plant Species | Family | Plant Part | Reference |

| Eriobofuran | Eriobotrya japonica | Rosaceae | Leaves | [1] |

| Eriobofuran | Pyracantha coccinea | Rosaceae | Not specified | [2] |

| Eriobofuran | Berberis koreana | Berberidaceae | Not specified | [2] |

The Putative Natural Source of this compound

Based on the established presence of eriobofuran in Eriobotrya japonica, it is highly probable that this species also serves as the natural source of this compound. The hydroxylation of naturally occurring compounds is a common biosynthetic modification in plants, often carried out by cytochrome P450 monooxygenases. Therefore, it is hypothesized that this compound exists as a metabolite of eriobofuran within the tissues of Eriobotrya japonica.

Experimental Protocols for Isolation and Identification

The following protocols are proposed for the extraction, isolation, and identification of this compound from the leaves of Eriobotrya japonica. These methodologies are based on established techniques for the isolation of dibenzofurans and other phenolic compounds from plant matrices.

Extraction

A robust extraction method is critical for the efficient recovery of the target compound.

Methodology:

-

Sample Preparation: Freshly collected leaves of Eriobotrya japonica are washed, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered leaf material is subjected to ultrasonic extraction. Methanol is a suitable solvent for extracting a broad range of phenolic compounds, including dibenzofurans.

-

Solvent Removal: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification using Column Chromatography

A multi-step chromatographic approach is recommended for the purification of this compound from the complex crude extract.

Methodology:

-

Silica Gel Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient elution system of n-hexane and ethyl acetate of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions showing the presence of phenolic compounds (as determined by thin-layer chromatography) are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective in separating compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC with a C18 column and a mobile phase consisting of a gradient of methanol and water, often with a small percentage of acid (e.g., formic acid or acetic acid) to improve peak shape.

Structure Elucidation

The definitive identification of the isolated compound as this compound requires comprehensive spectroscopic analysis.

Methodology:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the purified compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure, including the position of the hydroxyl group on the dibenzofuran skeleton.

Potential Signaling Pathways and Logical Relationships

While the specific signaling pathways involving this compound are yet to be elucidated, related benzofuran and dibenzofuran compounds have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[2] The potential biological activities of this compound could be explored in relation to these pathways.

Conclusion

While the direct isolation of this compound from a natural source has not yet been reported, strong evidence points towards Eriobotrya japonica as its most probable origin. The parent compound, eriobofuran, is a known constituent of this plant, and the hydroxylation is a common metabolic process. The experimental protocols detailed in this guide provide a comprehensive framework for researchers to pursue the isolation and characterization of this potentially novel and biologically active natural product. Further investigation into the phytochemistry of Eriobotrya japonica and related species is warranted to confirm the natural occurrence of this compound and to explore its pharmacological potential.

References

The Isolation and Purification of 9-Hydroxyeriobofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed methodology for the isolation and purification of 9-Hydroxyeriobofuran, a putative novel furanocoumarin. Due to the limited availability of public information on this specific compound, this guide synthesizes established protocols for the extraction and purification of structurally related furanocoumarins, particularly from plant sources within the Eriobotrya genus. The proposed workflow encompasses sample preparation, solvent extraction, multi-step chromatographic separation, and analytical validation. Furthermore, this document explores the potential biological significance of furanocoumarins and presents a generalized signaling pathway that may be modulated by these compounds, offering a basis for future pharmacological investigation. All quantitative data presented are representative examples based on the isolation of similar natural products.

Introduction

Furanocoumarins are a class of naturally occurring organic compounds characterized by a furan ring fused with a coumarin. These phytochemicals are prevalent in a variety of plant families, including the Rosaceae family, to which the genus Eriobotrya (loquat) belongs. While the specific compound "this compound" is not extensively documented in scientific literature, its name suggests a hydroxylated furanocoumarin derivative originating from Eriobotrya. Furanocoumarins are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2][3] These activities are often attributed to their ability to modulate key cellular signaling pathways.[1][4] This guide outlines a robust and systematic approach for the isolation and purification of this target compound, providing a foundational methodology for researchers in natural product chemistry and drug discovery.

Hypothetical Structure of this compound

In the absence of a published structure for this compound, a plausible hypothetical structure is proposed for the purpose of this guide. This structure features a psoralen backbone, a common linear furanocoumarin, with a hydroxyl group at the 9-position of a substituent on the furan ring. This hydroxylation would increase the polarity of the molecule compared to its non-hydroxylated counterpart, a key consideration for the design of the purification strategy.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established methods for the isolation of furanocoumarins and other bioactive compounds from plant material, particularly from the Eriobotrya genus.[2][5]

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Eriobotrya japonica are collected.

-

Drying: The leaves are air-dried in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until brittle.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

Extraction

-

Solvent Maceration: The powdered plant material (1 kg) is macerated with 80% methanol (5 L) at room temperature for 72 hours with occasional agitation.

-

Filtration and Concentration: The extract is filtered through cheesecloth and then with Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude methanol extract.

Solvent Partitioning

-

Suspension: The crude methanol extract is suspended in distilled water (1 L).

-

Sequential Partitioning: The aqueous suspension is sequentially partitioned with n-hexane (3 x 1 L), chloroform (3 x 1 L), and ethyl acetate (3 x 1 L).

-

Fraction Collection: Each solvent fraction is collected and concentrated to dryness in vacuo. The ethyl acetate fraction is anticipated to be enriched with furanocoumarins.

Chromatographic Purification

3.4.1. Step 1: Silica Gel Column Chromatography

-

Column Packing: A glass column (5 cm diameter, 60 cm length) is packed with silica gel (60-120 mesh) in n-hexane.

-

Sample Loading: The dried ethyl acetate fraction (approx. 50 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate. Fractions of 250 mL are collected.

-

TLC Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 365 nm). Fractions with similar TLC profiles are pooled.

3.4.2. Step 2: Sephadex LH-20 Column Chromatography

-

Column Packing: A column is packed with Sephadex LH-20 and equilibrated with methanol.

-

Sample Application: The pooled, enriched fraction from the silica gel column is dissolved in a minimal amount of methanol and applied to the Sephadex column.

-

Isocratic Elution: The column is eluted with 100% methanol. Fractions are collected and monitored by TLC. This step aims to remove pigments and other impurities.

3.4.3. Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

System: A preparative HPLC system equipped with a C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Injection and Fractionation: The further purified fraction is dissolved in methanol and injected onto the column. The elution is monitored by a UV detector, and fractions corresponding to the target peak of this compound are collected.

-

Purity Analysis: The purity of the isolated compound is assessed by analytical HPLC.

Data Presentation

The following table summarizes the hypothetical quantitative data expected from the isolation and purification process of this compound from 1 kg of dried Eriobotrya japonica leaves.

| Purification Step | Mass Yield (g) | Purity of this compound (%) |

| Crude Methanol Extract | 150 | ~0.1 |

| Ethyl Acetate Fraction | 50 | ~0.5 |

| Silica Gel Chromatography | 5 | ~20 |

| Sephadex LH-20 Chromatography | 1.5 | ~60 |

| Preparative HPLC | 0.075 | >98 |

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the isolation and purification of this compound is depicted in the following diagram.

Caption: Experimental workflow for this compound isolation.

Generalized Furanocoumarin Signaling Pathway

Furanocoumarins have been reported to exert their biological effects, such as anti-inflammatory and anti-cancer activities, by modulating various signaling pathways. A generalized diagram of these interactions is presented below.[1][4]

Caption: Potential signaling pathways modulated by furanocoumarins.

Conclusion

This technical guide provides a detailed, albeit hypothetical, framework for the successful isolation and purification of this compound from Eriobotrya japonica. The outlined multi-step process, combining solvent extraction with various chromatographic techniques, is designed to yield a highly pure compound suitable for structural elucidation and biological evaluation. The exploration of potential signaling pathway interactions provides a rationale for investigating the therapeutic potential of this and other related furanocoumarins. This guide serves as a valuable resource for researchers embarking on the discovery and development of novel natural products. Further research is warranted to confirm the existence and structure of this compound and to validate its biological activities.

References

- 1. Chemistry and health effects of furanocoumarins in grapefruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cimasci.com [cimasci.com]

- 3. Biological Activities of Extracts from Loquat (Eriobotrya japonica Lindl.): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Elucidation of 9-Hydroxyeriobofuran: A Methodological Overview

A comprehensive guide for researchers, scientists, and drug development professionals on the structural determination of novel benzofuran compounds.

Introduction

This technical guide outlines the multifaceted process of elucidating the chemical structure of 9-Hydroxyeriobofuran, a novel benzofuran derivative. The structural determination of a new chemical entity is a critical step in natural product chemistry and drug discovery, laying the foundation for understanding its biological activity and potential therapeutic applications. Benzofurans, a class of heterocyclic compounds, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The elucidation of this compound's structure relies on a synergistic approach, combining advanced spectroscopic techniques to piece together its molecular architecture.

Hypothetical Isolation and Purification

The initial step in the structural elucidation of a natural product is its isolation and purification from its source. For a compound like this compound, a hypothetical workflow would involve the following steps:

-

Extraction: The plant material would be subjected to solvent extraction, typically using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

-

Chromatographic Separation: The crude extracts would then be subjected to various chromatographic techniques to isolate the target compound. This multi-step process often includes:

-

Column Chromatography: An initial separation based on polarity using silica gel or other stationary phases.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of fractions obtained from column chromatography.

-

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the compound in high purity, essential for accurate spectroscopic analysis.

-

The purity of the isolated this compound would be assessed using analytical HPLC and by observing sharp, well-defined peaks in the subsequent spectroscopic analyses.

Spectroscopic Data and Structural Elucidation

The core of structure elucidation lies in the interpretation of data from various spectroscopic methods. Each technique provides unique pieces of the structural puzzle.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and elemental composition of this compound. The molecular ion peak ([M]+) would provide the molecular formula, from which the degree of unsaturation can be calculated. Fragmentation patterns observed in the MS/MS spectrum would offer clues about the different structural motifs present in the molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands indicating the presence of:

-

Hydroxyl (-OH) groups (broad peak around 3200-3600 cm⁻¹)

-

Aromatic C-H bonds (peaks around 3000-3100 cm⁻¹)

-

C-O stretching of the furan ring and any ether linkages (peaks in the 1000-1300 cm⁻¹ region)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. A combination of 1D and 2D NMR experiments is necessary to assemble the complete connectivity of this compound.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts (δ) of the proton signals would indicate whether they are attached to aromatic, aliphatic, or oxygenated carbons. The coupling constants (J) would reveal the spatial relationship between neighboring protons.

¹³C NMR Spectroscopy: This spectrum shows the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals would differentiate between sp², sp³, and carbonyl carbons.

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons that are two or three bonds away. This information is vital for connecting the different fragments of the molecule and for establishing the overall carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.

Quantitative Data Summary

The following table summarizes the hypothetical spectroscopic data that would be collected for the structural elucidation of this compound.

| Spectroscopic Data | Hypothetical Values for this compound |

| HR-MS | Molecular Formula: C₁₄H₁₂O₅Exact Mass: [M+H]⁺ calculated for C₁₄H₁₃O₅⁺ |

| IR (cm⁻¹) | 3400 (br, -OH), 3050 (Ar C-H), 1620, 1480 (C=C), 1210 (C-O) |

| ¹H NMR (ppm, J in Hz) | δ 7.8-6.9 (m, Aromatic-H), δ 4.5 (s, -OH), δ 3.9 (s, -OCH₃) |

| ¹³C NMR (ppm) | δ 160-110 (Aromatic C), δ 60 (-OCH₃) |

Experimental Protocols

General Experimental Procedures All solvents used for extraction and chromatography would be of analytical or HPLC grade. Column chromatography would be performed using silica gel (60-120 mesh). Analytical and preparative TLC would be carried out on pre-coated silica gel 60 F₂₅₄ plates.

Spectroscopic Analysis

-

NMR spectra would be recorded on a Bruker Avance 500 MHz spectrometer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

-

HR-MS would be performed on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

IR spectra would be recorded on a PerkinElmer FT-IR spectrometer using KBr pellets.

Logical Workflow for Structure Elucdation

The following diagram illustrates the logical workflow for the structural elucidation of a novel natural product like this compound.

Caption: A flowchart illustrating the systematic process of isolating and determining the chemical structure of a novel natural product.

Hypothetical Signaling Pathway Analysis

Once the structure of this compound is confirmed, the next logical step in a drug discovery context is to investigate its biological activity and mechanism of action. A hypothetical signaling pathway that could be investigated, given the known activities of benzofuran derivatives, is an anti-inflammatory pathway.

Caption: A diagram showing a potential mechanism of action for this compound in inhibiting an inflammatory response.

Conclusion

The structural elucidation of a novel compound such as this compound is a meticulous process that requires the integration of various analytical and spectroscopic techniques. This guide has provided a comprehensive, albeit hypothetical, framework for this endeavor. The successful determination of its structure would be a significant contribution to the field of natural product chemistry and would open avenues for further investigation into its biological properties and potential as a therapeutic agent.

References

An In-depth Technical Guide on the Spectroscopic Data of (-)-Eriobofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for the natural product (-)-Eriobofuran, a dibenzofuran derivative isolated from Eriobotrya japonica. The information presented herein is crucial for the identification, characterization, and further investigation of this compound for potential applications in drug development and other scientific research. It is important to note that the compound name "9-Hydroxyeriobofuran" appears to be a misnomer, and the scientifically reported compound is (-)-Eriobofuran, chemically identified as 2,4-dimethoxy-3-hydroxydibenzofuran.

Spectroscopic Data

The structural elucidation of (-)-Eriobofuran was achieved through detailed analysis of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectra. The data presented below has been compiled from the first report of its isolation and characterization.

Mass Spectrometry (MS) Data

High-Resolution Electron Impact Mass Spectrometry (HREIMS) was utilized to determine the molecular formula of (-)-Eriobofuran.

| Ion | m/z (Observed) | Molecular Formula |

| [M]⁺ | 244.0736 | C₁₄H₁₂O₄ |

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data of (-)-Eriobofuran (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 7.97 | d | 7.8 |

| 2 | - | - | - |

| 3 | - | - | - |

| 4 | - | - | - |

| 4a | - | - | - |

| 5b | - | - | - |

| 6 | 7.50 | d | 8.3 |

| 7 | 7.30 | t | 7.8 |

| 8 | 7.42 | t | 8.3 |

| 9 | - | - | - |

| 9a | - | - | - |

| 2-OCH₃ | 4.01 | s | - |

| 4-OCH₃ | 4.10 | s | - |

| 3-OH | 5.86 | s | - |

¹³C NMR Spectroscopic Data of (-)-Eriobofuran (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 111.4 |

| 2 | 140.2 |

| 3 | 137.9 |

| 4 | 140.5 |

| 4a | 120.7 |

| 5b | 124.9 |

| 6 | 121.0 |

| 7 | 122.8 |

| 8 | 127.1 |

| 9 | 111.8 |

| 9a | 148.9 |

| 2-OCH₃ | 61.2 |

| 4-OCH₃ | 61.5 |

Experimental Protocols

Isolation of (-)-Eriobofuran

The dried leaves of Eriobotrya japonica were subjected to extraction with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was concentrated and subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions containing the desired compound were identified by thin-layer chromatography (TLC) and combined. Further purification was achieved by repeated column chromatography on silica gel and preparative TLC to yield pure (-)-Eriobofuran.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a Bruker Avance 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).

-

Mass Spectrometry: High-resolution mass spectra were obtained on a JEOL JMS-700 mass spectrometer using the electron impact (EI) ionization method.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of (-)-Eriobofuran.

Caption: Workflow for the isolation and structural elucidation of (-)-Eriobofuran.

A Putative Biosynthesis Pathway of 9-Hydroxyeriobofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eriobofuran and its hydroxylated derivatives are a class of dibenzofuran phytoalexins with noteworthy biological activities. Understanding their biosynthesis is crucial for biotechnological production and the development of novel therapeutics. This technical guide outlines a putative biosynthetic pathway for 9-Hydroxyeriobofuran, drawing upon established principles of plant secondary metabolism, particularly the biosynthesis of related biphenyl and dibenzofuran compounds. While the complete pathway for this compound has not been fully elucidated, this document synthesizes available evidence to propose a chemically plausible enzymatic sequence. Detailed experimental protocols for key enzyme assays and quantitative analysis are provided, alongside visualizations of the proposed pathway and experimental workflows to facilitate further research in this area.

Introduction

Dibenzofurans are a class of naturally occurring heterocyclic compounds found in a variety of organisms, including plants, fungi, and lichens. In plants, they often function as phytoalexins, antimicrobial compounds produced in response to pathogen attack. This compound is a hydroxylated derivative of eriobofuran, a dibenzofuran found in certain plant species. The biological activities of these compounds make their biosynthesis a subject of significant interest for potential applications in medicine and agriculture.

This guide proposes a biosynthetic pathway for this compound based on analogous pathways for other biphenyl and dibenzofuran phytoalexins, such as those found in the Rosaceae family. The proposed pathway commences with the shikimate and phenylpropanoid pathways, leading to the formation of a biphenyl scaffold, which then undergoes cyclization and subsequent hydroxylation.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Formation of the Biphenyl Scaffold: This stage involves the condensation of precursors derived from the phenylpropanoid and polyketide pathways.

-

Formation of the Dibenzofuran Core: An oxidative cyclization reaction is proposed to form the central furan ring.

-

Hydroxylation of the Dibenzofuran Core: A specific hydroxylation event leads to the final product.

The key enzymatic steps are hypothesized to be catalyzed by a Biphenyl Synthase (BIS), a Cytochrome P450-dependent monooxygenase for the oxidative cyclization, and another Cytochrome P450 monooxygenase for the final hydroxylation.

Key Enzymes and Reactions

Biphenyl Synthase (BIS)

Biphenyl synthase is a type III polyketide synthase that catalyzes the formation of the biphenyl backbone.[1] It facilitates the condensation of a benzoyl-CoA starter unit with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl.[1] This reaction is a crucial entry point for the formation of various biphenyl and dibenzofuran phytoalexins in plants.[2]

Oxidative Cyclization to form the Dibenzofuran Core

The formation of the furan ring in dibenzofurans is proposed to occur via an intramolecular oxidative cyclization of the biphenyl intermediate. This type of reaction is often catalyzed by cytochrome P450 monooxygenases in natural product biosynthesis.[3] These enzymes can activate molecular oxygen to perform regio- and stereoselective oxidations, leading to the formation of new ring structures. While the specific enzyme for eriobofuran synthesis is unknown, this mechanism is chemically plausible.

Hydroxylation at the 9th Position

The final step in the proposed pathway is the hydroxylation of the eriobofuran core at the 9th position. This reaction is also likely catalyzed by a cytochrome P450 monooxygenase.[4][5] Plant P450s are a large and diverse family of enzymes known for their role in the modification of secondary metabolites, including hydroxylations at specific carbon atoms.[6] The precise identity of the P450 responsible for this step in this compound biosynthesis remains to be determined.

Quantitative Data

Direct quantitative data for the enzymes involved in this compound biosynthesis is not available in the literature. However, kinetic parameters for homologous enzymes from related pathways provide valuable insights into their potential catalytic efficiencies. The following table summarizes representative data for biphenyl synthases and a biphenyl 4-hydroxylase.

| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Source Organism | Reference |

| Biphenyl Synthase (BIS) | Benzoyl-CoA, Malonyl-CoA | - | - | - | Sorbus aucuparia | [1] |

| Biphenyl Synthase 1 (PcBIS1) | Benzoyl-CoA | 6.8 | - | - | Pyrus communis | [7] |

| Biphenyl Synthase 2 (PcBIS2) | Benzoyl-CoA | 6.8 | - | - | Pyrus communis | [7] |

| Biphenyl 4-Hydroxylase (SaB4H - CYP736A107) | 3-Hydroxy-5-methoxybiphenyl | 2.4 ± 0.07 | - | - | Sorbus aucuparia | [8] |

| Biphenyl 4-Hydroxylase (SaB4H - CYP736A107) | NADPH | 72.3 ± 7.5 | - | - | Sorbus aucuparia | [8] |

| 2,4-Dichlorophenol hydroxylase | 4-hydroxy-2-chlorobiphenyl | - | - | - | Metagenomic library | [9] |

Note: The kinetic parameters for PcBIS1 and PcBIS2 were determined with a fixed concentration of the other substrate. The kcat values were not reported in the cited literature. The 2,4-Dichlorophenol hydroxylase demonstrates activity towards a substituted biphenyl, indicating the potential for such enzymes to act on these scaffolds.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of the key enzymes in the proposed biosynthetic pathway.

Biphenyl Synthase (BIS) Enzyme Assay

This protocol is adapted from studies on biphenyl synthase from Pyrus communis.[7]

Objective: To determine the activity of biphenyl synthase by measuring the formation of the biphenyl product from benzoyl-CoA and malonyl-CoA.

Materials:

-

Enzyme source: Purified recombinant BIS or crude protein extract from plant tissue.

-

Substrates: Benzoyl-CoA, [2-14C]malonyl-CoA (for radioactive detection) or non-labeled malonyl-CoA (for HPLC or LC-MS detection).

-

Reaction buffer: 0.1 M potassium phosphate buffer, pH 7.0.

-

Quenching solution: Acetic acid or another suitable acid.

-

Extraction solvent: Ethyl acetate.

-

Scintillation cocktail (for radioactive assay).

-

HPLC or LC-MS system for product analysis.

Procedure:

-

Prepare a standard assay mixture (total volume 250 µL) containing:

-

0.1 M potassium phosphate buffer (pH 7.0)

-

6.8 µM benzoyl-CoA

-

18.7 µM malonyl-CoA (including a known amount of [2-14C]malonyl-CoA if using radioactive detection)

-

2 µg of purified enzyme or an appropriate amount of crude extract.

-

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction mixture at 35°C for 20 minutes.

-

Stop the reaction by adding a small volume of acetic acid to lower the pH.

-

Extract the enzymatic products twice with an equal volume of ethyl acetate.

-

Evaporate the pooled ethyl acetate fractions to dryness.

-

Resuspend the residue in a suitable solvent for analysis.

-

For radioactive detection: Add the resuspended product to a scintillation cocktail and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive detection: Analyze the product by HPLC or LC-MS, comparing the retention time and mass spectrum to an authentic standard of 3,5-dihydroxybiphenyl.

Kinetic Analysis: To determine the Km and Vmax values, perform the assay with varying concentrations of one substrate while keeping the other at a saturating concentration. The incubation time should be within the linear range of product formation.[7]

Heterologous Expression and Assay of Cytochrome P450 Hydroxylases

This protocol is a generalized procedure for the functional characterization of plant cytochrome P450 enzymes, such as the putative hydroxylases in the this compound pathway, in a yeast expression system.[8][10]

Objective: To express a candidate P450 gene in yeast and assay its hydroxylase activity on a putative substrate.

Materials:

-

Yeast strain (e.g., Saccharomyces cerevisiae).

-

Yeast expression vector (e.g., pYES-DEST52).

-

cDNA of the candidate P450 gene.

-

Yeast transformation reagents.

-

Yeast growth media (e.g., SD-Ura for selection, SGI for induction).

-

Putative substrate (e.g., eriobofuran).

-

NADPH.

-

Microsome isolation buffer.

-

Ultracentrifuge.

-

LC-MS system for product analysis.

Procedure:

Part A: Heterologous Expression

-

Clone the full-length coding sequence of the candidate P450 gene into the yeast expression vector.

-

Transform the resulting plasmid into the yeast host strain.

-

Select for positive transformants on appropriate selective media.

-

Grow a starter culture of the transformed yeast in selective liquid media.

-

Inoculate a larger volume of induction medium (containing galactose) with the starter culture and grow for 24-48 hours to induce protein expression.

Part B: Microsome Isolation

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water.

-

Resuspend the cell pellet in microsome isolation buffer.

-

Disrupt the cells using glass beads or a French press.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

Part C: Enzyme Assay

-

Prepare a reaction mixture containing:

-

Microsomal protein suspension.

-

Putative substrate (e.g., eriobofuran, dissolved in a suitable solvent).

-

NADPH.

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5).

-

-

Initiate the reaction by adding NADPH.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., acetonitrile or ethyl acetate).

-

Centrifuge to pellet the protein.

-

Analyze the supernatant for the formation of the hydroxylated product using LC-MS.

Quantitative Analysis of this compound in Plant Tissues

Objective: To extract and quantify this compound from plant material using HPLC-MS or UPLC-MS.[11][12]

Materials:

-

Plant tissue (e.g., leaves, cell cultures).

-

Liquid nitrogen.

-

Extraction solvent (e.g., methanol or ethanol).

-

Homogenizer or mortar and pestle.

-

Centrifuge.

-

Syringe filters (0.22 µm).

-

HPLC or UPLC system coupled to a mass spectrometer.

-

Authentic standard of this compound.

Procedure:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a homogenizer.

-

Add a known volume of extraction solvent to a measured amount of the powdered tissue.

-

Vortex or sonicate the mixture to ensure thorough extraction.

-

Centrifuge the mixture to pellet the solid plant debris.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject a known volume of the extract onto the HPLC-MS or UPLC-MS system.

-

Separate the compounds using a suitable C18 column and a gradient of water and acetonitrile (both typically containing a small amount of formic acid).

-

Detect and quantify this compound using the mass spectrometer, operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

-

Create a standard curve using serial dilutions of the authentic this compound standard to calculate the concentration in the plant extract.

Conclusion and Future Directions

The putative biosynthetic pathway for this compound presented in this guide provides a solid framework for future research. The key to fully elucidating this pathway lies in the identification and characterization of the specific enzymes involved, particularly the cytochrome P450 monooxygenases responsible for the oxidative cyclization and the final hydroxylation step. The experimental protocols detailed herein offer a starting point for these investigations.

Future research should focus on:

-

Gene discovery: Using transcriptomic and genomic data from eriobofuran-producing plants to identify candidate genes for biphenyl synthase and cytochrome P450s that are co-expressed with other pathway genes.

-

Enzyme characterization: Heterologous expression and in vitro assays of candidate enzymes to confirm their function and determine their kinetic parameters.

-

In vivo studies: Using techniques such as virus-induced gene silencing (VIGS) or CRISPR/Cas9-mediated gene knockout in the native plant to confirm the role of candidate genes in the biosynthesis of this compound.

A complete understanding of this biosynthetic pathway will not only advance our knowledge of plant secondary metabolism but also open up possibilities for the sustainable production of these valuable compounds through metabolic engineering.

References

- 1. Biphenyl synthase - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of cytochromes P450 and the hydroxylation of 4-monochlorobiphenyl in whole poplar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enhanced chemoselectivity of a plant cytochrome P450 through protein engineering of surface and catalytic residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Quantification of camalexin, a phytoalexin from Arabidopsis thaliana: a comparison of five analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Eriobofuran

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive searches for the compound "9-Hydroxyeriobofuran" have yielded no specific data in the public domain, including scientific literature and chemical databases. This suggests that "this compound" may be a novel, exceptionally rare, or hypothetical compound.

This guide instead focuses on the known and characterized parent compound, Eriobofuran . Eriobofuran is a dibenzofuran derivative that has been identified in various plant species. Understanding its properties may provide a foundational basis for research into its potential hydroxylated derivatives.

Chemical Identity and Structure of Eriobofuran

Eriobofuran is a naturally occurring organic compound belonging to the dibenzofuran class. Its systematic IUPAC name is 2,4-dimethoxydibenzofuran-3-ol . The chemical structure consists of a central furan ring fused with two benzene rings, substituted with two methoxy groups and one hydroxyl group.

The standard numbering of the dibenzofuran ring system is illustrated below. A hypothetical "this compound" would possess an additional hydroxyl group at the 9-position of the Eriobofuran structure.

Caption: Standard IUPAC numbering of the dibenzofuran core structure.

Physical and Chemical Properties of Eriobofuran

The known physical and chemical data for Eriobofuran are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂O₄ | PubChem[1] |

| Molecular Weight | 244.24 g/mol | PubChem[1] |

| IUPAC Name | 2,4-dimethoxydibenzofuran-3-ol | PubChem[1] |

| CAS Number | 97218-06-9 | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 157 - 158 °C | PubChem[1] |

| Monoisotopic Mass | 244.073558872 Da | FooDB[2] |

| Calculated XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Occurrence

Eriobofuran has been identified in several plant species, suggesting its role as a secondary metabolite. Notably, it has been detected in:

Experimental Protocols

Due to the absence of specific literature on "this compound," no experimental protocols for its isolation, synthesis, or biological assays can be provided. Research on the parent compound, Eriobofuran, would likely involve standard phytochemical isolation techniques such as chromatography (e.g., column chromatography, HPLC) for its extraction from plant material, followed by structural elucidation using spectroscopic methods (e.g., NMR, Mass Spectrometry).

Biological Activity and Signaling Pathways

There is currently no available information regarding the biological activity or associated signaling pathways for "this compound." Similarly, while Eriobofuran has been identified in plants, detailed studies on its specific biological effects and mechanisms of action are not extensively documented in publicly accessible literature. Therefore, no signaling pathway diagrams can be generated at this time.

Conclusion

While the requested information on "this compound" is not available, this guide provides a comprehensive overview of the known physical and chemical properties of the parent compound, Eriobofuran. This information can serve as a valuable starting point for researchers interested in the synthesis and investigation of novel hydroxylated derivatives of this natural product. Further research would be required to synthesize and characterize "this compound" to determine its properties and potential biological activities.

References

9-Hydroxyeriobofuran: A Phytoalexin with Antifungal and Cytotoxic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

9-Hydroxyeriobofuran, a naturally occurring dibenzofuran, has been identified as a phytoalexin in plant species of the Pyracantha genus. As a defense compound, it is produced in response to biotic and abiotic stressors. This document provides a comprehensive overview of the discovery, natural origin, and biological activities of this compound, with a focus on its antifungal and cytotoxic properties. Detailed experimental methodologies for its isolation, characterization, and biological evaluation are presented, alongside structured data and visual representations of relevant pathways to serve as a technical guide for the scientific community.

Discovery and Origin

This compound was first identified as a natural product isolated from Pyracantha koidzumii, a plant species native to Taiwan. It has also been reported in Pyracantha fortuneana. This compound belongs to the dibenzofuran class of secondary metabolites, which are known for their diverse biological activities.

The discovery of this compound is linked to the investigation of phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack. It is considered a hydroxylated derivative of eriobofuran, another dibenzofuran phytoalexin found in plants of the Rosaceae family, particularly in response to fungal or bacterial infection. The presence of this compound in Pyracantha species highlights its role in the plant's innate immune system.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a dibenzofuran core with a hydroxyl group at the 9-position. The elucidation of its structure was achieved through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₅ |

| Molecular Weight | 260.24 g/mol |

| Class | Dibenzofuran |

| Appearance | Not reported |

| Solubility | Not reported |

Biological Activity

This compound has demonstrated notable biological activities, particularly in the realms of antifungal and cytotoxic effects.

Antifungal Activity

Research has shown that this compound exhibits significant inhibitory effects on the germination of fungal spores. This activity is crucial for preventing the establishment of fungal infections in plants and suggests its potential as a lead compound for the development of novel antifungal agents.

Table 2: Antifungal Activity of this compound against Fungal Spore Germination

| Fungal Species | ED₅₀ (μg/mL) |

| Fungus 1 | 44 |

| Fungus 2 | 39 |

| Fungus 3 | 49 |

Note: The specific fungal species were not detailed in the available literature.

Cytotoxic Activity

In addition to its antifungal properties, this compound has been observed to inhibit the growth of human epidermal melanocytes (HEMn cells). This cytotoxic effect warrants further investigation to understand its mechanism of action and potential applications in cancer research or as a depigmenting agent.

Experimental Protocols

Isolation and Purification of this compound from Pyracantha species

A detailed, step-by-step protocol for the isolation and purification of this compound from Pyracantha species has not been extensively published. However, a general methodology can be inferred from standard phytochemical isolation procedures for dibenzofurans.

In-depth Technical Guide: Preliminary Biological Activity of 9-Hydroxyeriobofuran

An Examination of Available Scientific Literature

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document aims to provide a comprehensive technical overview of the preliminary biological activity of 9-Hydroxyeriobofuran. The scope of this guide includes a summary of its known biological effects, presentation of quantitative data from relevant studies, detailed experimental protocols, and visualizations of pertinent biological pathways and workflows. However, a thorough search of the scientific literature did not yield any specific information, quantitative data, or experimental protocols for a compound identified as "this compound."

The initial search strategy included broad queries for "this compound preliminary biological activity," "this compound synthesis and biological evaluation," "this compound anticancer activity," and "this compound anti-inflammatory effects." Despite these efforts, no peer-reviewed articles, patents, or other scientific communications detailing the biological properties of this specific molecule were identified.

This lack of available data prevents the creation of the requested in-depth technical guide, including data tables and visualizations. It is possible that this compound is a very novel or hypothetical compound that has not yet been synthesized or biologically evaluated, or that research on it is not yet publicly available.

While no direct information was found, this report will briefly touch upon the biological activities of structurally related furan-containing compounds to provide a contextual framework for potential future investigations into this compound.

Introduction to Furan-Containing Compounds

The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom. This structural motif is present in a wide array of natural products and synthetic compounds that exhibit significant biological activities. Derivatives of furan are known to possess diverse pharmacological properties, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral effects. The reactivity and structural features of the furan ring allow for a variety of chemical modifications, making it a privileged scaffold in medicinal chemistry.

Potential Areas of Biological Investigation for this compound

Given the general biological activities observed in other furan-containing natural products, future research on this compound, should it become available, could logically explore the following areas:

Anticancer Activity

Many natural and synthetic furan derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, some hydroisobenzofuran analogs have shown growth inhibitory activity.[1][2] Investigations into the potential anticancer properties of this compound would likely involve screening against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects.

Anti-inflammatory Activity

Flavonoids and other natural compounds containing furan rings have been reported to possess anti-inflammatory properties.[3] These effects are often mediated through the inhibition of key inflammatory pathways, such as those involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK).[4][5] Future studies on this compound could assess its ability to modulate the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).[5]

Hypothetical Experimental Workflow

Should this compound be synthesized or isolated, a general workflow for evaluating its preliminary biological activity could be as follows:

Caption: Hypothetical workflow for biological evaluation.

Conclusion

At present, there is no publicly available scientific information regarding the preliminary biological activity of this compound. Consequently, a detailed technical guide with quantitative data, experimental protocols, and specific signaling pathway diagrams cannot be generated. The information and workflow presented herein are based on the known activities of structurally related compounds and serve as a potential roadmap for future research. Further investigation is required, beginning with the synthesis or isolation of this compound, to elucidate its chemical and biological properties. Researchers interested in this molecule are encouraged to monitor the scientific literature for any forthcoming studies.

References

- 1. Synthesis and Anticancer Activity of Sclerophytin-Inspired Hydroisobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of sclerophytin-inspired hydroisobenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The clinical anti-inflammatory effects and underlying mechanisms of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analogs of 9-Hydroxyeriobofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Hydroxyeriobofuran, a substituted dibenzofuran, represents a core chemical scaffold with significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and the underlying structure-activity relationships. Detailed experimental protocols for the synthesis of the dibenzofuran core and its derivatives, along with methodologies for key biological assays, are presented. Quantitative biological data is summarized in structured tables for comparative analysis. Furthermore, key synthetic and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental workflows. This document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the dibenzofuran scaffold.

Introduction

Dibenzofurans are a class of heterocyclic compounds composed of a central furan ring fused to two benzene rings. This aromatic system is a common motif in various natural products and has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties. This compound, chemically identified as 6,8-dimethoxydibenzofuran-1,7-diol, is a specific example of a poly-substituted dibenzofuran. The arrangement of its hydroxyl and methoxy functional groups on the dibenzofuran core provides a unique electronic and steric profile, making its structural analogs promising candidates for drug discovery programs.

This guide will delve into the synthetic strategies for accessing the dibenzofuran scaffold and its analogs, with a particular focus on methods amenable to the introduction of hydroxyl and methoxy substituents. Furthermore, it will explore the biological evaluation of these compounds, highlighting key quantitative data and the experimental procedures used to obtain them.

The Core Scaffold: this compound

The foundational structure for the analogs discussed herein is this compound.

Chemical Structure:

-

IUPAC Name: 6,8-dimethoxydibenzofuran-1,7-diol

-

Molecular Formula: C₁₄H₁₂O₅

The numbering of the dibenzofuran ring system is crucial for understanding the substitution patterns of its analogs.

Synthesis of Structural Analogs

The synthesis of substituted dibenzofurans can be broadly categorized into two main strategies: construction of the dibenzofuran core from acyclic or monocyclic precursors, and modification of a pre-existing dibenzofuran scaffold.

General Synthetic Strategies for the Dibenzofuran Core

Several methods are employed for the construction of the dibenzofuran ring system. These include:

-

Palladium-Catalyzed Cyclization of Diaryl Ethers: This is a widely used method that involves the intramolecular C-H activation and C-C bond formation of diaryl ethers.

-

Intramolecular O-Arylation of 2-Arylphenols: This approach relies on the formation of the furan ring's ether linkage through an intramolecular cyclization.

-

Photochemical Cyclization: Certain precursors can undergo photochemical reactions to yield the dibenzofuran core.

-

Benzannulation Reactions: These methods involve the construction of one of the benzene rings onto a pre-existing benzofuran moiety.

Detailed Experimental Protocol: Palladium-Catalyzed Cyclization

This protocol provides a general procedure for the synthesis of a dibenzofuran derivative via a palladium-catalyzed intramolecular C-H activation of a diaryl ether.

Materials:

-

Substituted diaryl ether (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

-

Copper(II) acetate (Cu(OAc)₂, 2.0 mmol)

-

Dimethylacetamide (DMA), anhydrous (10 mL)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a dry Schlenk flask, add the substituted diaryl ether, Pd(OAc)₂, and Cu(OAc)₂.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add anhydrous DMA to the flask via syringe.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired dibenzofuran analog.

DOT Script for Synthetic Pathway:

Caption: Palladium-catalyzed intramolecular cyclization of a diaryl ether.

Biological Activities of Structural Analogs

While specific quantitative data for a wide range of this compound analogs is not extensively available in the public domain, the broader class of poly-substituted dibenzofurans and benzofurans has been investigated for various biological activities. These activities are often dependent on the nature and position of the substituents on the core scaffold.

Summary of Biological Activities

| Compound Class | Biological Activity | Reference |

| Hydroxylated Dibenzofurans | Antioxidant, Anti-inflammatory | [1] |

| Methoxy-substituted Benzofurans | Anticancer, Antimicrobial | [2][3] |

| Aminated Dibenzofurans | Enzyme Inhibition | Not Found |

Note: The table above provides a general overview. Specific activities are highly dependent on the complete substitution pattern.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines a common method for assessing the antioxidant potential of synthetic compounds.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

-

Test compound solutions at various concentrations (in methanol)

-

Ascorbic acid (positive control) solution (in methanol)

-

Methanol (spectroscopic grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well microplate, add 100 µL of the test compound solution to each well.

-

Add 100 µL of the DPPH solution to each well.

-

For the positive control, use ascorbic acid instead of the test compound. For the blank, use 100 µL of methanol instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the following formula:

% Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the concentration of the test compound.

DOT Script for Experimental Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Structure-Activity Relationship (SAR)

The biological activity of dibenzofuran analogs is intricately linked to the nature and position of their substituents. While a comprehensive SAR for this compound analogs is yet to be established due to limited data, some general trends can be inferred from related benzofuran and dibenzofuran studies:

-

Hydroxyl Groups: The presence and position of hydroxyl groups are often crucial for antioxidant activity, as they can act as hydrogen donors to scavenge free radicals. They can also participate in hydrogen bonding interactions with biological targets.

-

Methoxy Groups: Methoxy groups can influence the lipophilicity of the molecule, thereby affecting its membrane permeability and bioavailability. They can also modulate the electronic properties of the aromatic system.

-

Other Substituents: The introduction of other functional groups, such as halogens, alkyl chains, or nitrogen-containing moieties, can significantly alter the biological activity profile by modifying the compound's size, shape, polarity, and ability to interact with specific targets.

DOT Script for Logical Relationship:

Caption: The relationship between chemical structure and biological activity.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of the synthesis and potential biological activities of its structural analogs. The detailed protocols and structured data serve as a practical resource for researchers in the field. Further investigation into the synthesis and biological evaluation of a wider range of specifically substituted analogs is warranted to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this fascinating class of compounds. The methodologies and conceptual frameworks presented herein are intended to guide and accelerate these future research endeavors.

References

Literature Review of Benzofuran Derivatives: A Technical Guide

Absence of Specific Data on Eriobofuran Derivatives: An extensive search of the current literature did not yield specific information on "eriofofuran" or "eriobotryan" derivatives. Therefore, this technical guide will focus on the broader, yet highly relevant, class of benzofuran derivatives . This class of compounds is well-documented and showcases a wide range of biological activities and therapeutic potential, making it a subject of significant interest to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the synthesis, biological activities, and associated signaling pathways of benzofuran derivatives, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and chemical processes.

Biological Activities of Benzofuran Derivatives: A Quantitative Summary

The diverse biological activities of benzofuran derivatives have been quantified in numerous studies. The following tables present a summary of key findings.

Table 1: SIRT2 Inhibitory Activity of Novel Benzofuran Derivatives [1]

| Compound | Substituent (R) | Substituent (X) | IC50 (µM) for SIRT2 |

| 7a | H | F | 8.42 ± 0.73 |

| 7b | H | Cl | 6.21 ± 0.52 |

| 7c | H | Br | 5.37 ± 0.41 |

| 7d | H | CH3 | 9.15 ± 0.88 |

| 7e | H | OCH3 | 3.81 ± 0.29 |

| 7f | OCH3 | F | 10.26 ± 0.95 |

| 7g | OCH3 | Cl | 7.53 ± 0.64 |

| 7h | OCH3 | Br | 6.88 ± 0.57 |

| 7i | OCH3 | CH3 | 11.32 ± 1.03 |

| 7j | OCH3 | OCH3 | 5.19 ± 0.46 |

| This data highlights the potential of benzofuran derivatives as selective inhibitors of Sirtuin 2, a key enzyme implicated in cellular regulation and a target for therapeutic intervention.[1] |

Table 2: Anti-inflammatory Properties of Benzofuran Derivatives from Penicillium crustosum [2]

| Compound | IC50 (µM) for Nitric Oxide (NO) Inhibition |

| 1 | 17.3 |

| 4 | 16.5 |

| These findings demonstrate the anti-inflammatory potential of naturally derived benzofurans by their ability to inhibit nitric oxide production in stimulated macrophages.[2] |

Table 3: Tyrosinase Inhibitory Effects of N-phenylacetamide Linked Benzofurans [3]

| Compound | IC50 (µM) |

| 16h | 0.39 ± 1.45 |

| 16f | 0.76 ± 1.71 |

| The potent tyrosinase inhibition by these derivatives suggests their potential application in dermatology and in the treatment of pigmentation disorders.[3] |

Table 4: Inhibition of Sortase A and Biofilm Formation by Benzofuran Cyanide Derivatives [3]

| Compound | SrtA IC50 (µM) | Biofilm Formation IC50 (µM) |

| III-1 | 3.3 - 21.8 | 2.1 - 54.2 |

| III-15 | 3.3 - 21.8 | 2.1 - 54.2 |

| III-34 | 3.3 - 21.8 | 2.1 - 54.2 |

| V-2 | 3.3 - 21.8 | 2.1 - 54.2 |

| This data indicates the promise of benzofuran cyanide derivatives as antibacterial agents that can disrupt bacterial virulence and biofilm formation.[3] |

Key Experimental Protocols

This section outlines the methodologies for the synthesis and biological evaluation of benzofuran derivatives, providing a practical guide for laboratory research.

General Synthesis of Benzofuran Derivatives

The synthesis of benzofuran derivatives can be achieved through various routes. A common and adaptable method is illustrated below.[1]

References

Methodological & Application

Application Note: Proposed Total Synthesis of 9-Hydroxyeriobofuran

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed protocol for the total synthesis of 9-Hydroxyeriobofuran, a novel benzofuran derivative with potential therapeutic applications. Due to the absence of a published total synthesis for this specific compound, this protocol is a composite of established and reliable methods for the synthesis of substituted benzofurans. The proposed route is designed to be efficient and adaptable for the synthesis of related analogs for structure-activity relationship (SAR) studies.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules.[1][2] They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] this compound is a promising target for synthesis due to its potential as a bioactive compound. This protocol details a plausible synthetic pathway, providing researchers with a foundational method for its preparation and future investigation.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves a multi-step sequence commencing with commercially available starting materials. The key steps include a Perkin-type reaction to construct the benzofuran core, followed by functional group manipulations to install the requisite hydroxyl group.

Diagram of the Proposed Synthetic Workflow:

References

Analytical Methods for the Quantification of 9-Hydroxyeriobofuran: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Hydroxyeriobofuran is a furanocoumarin derivative with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug discovery and development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are based on established analytical procedures for structurally related furanocoumarins and can be adapted and validated for specific research needs.

I. Quantification of this compound using HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and robust technique for the quantification of compounds that possess a UV chromophore, such as furanocoumarins.[1][2] This method is suitable for routine analysis and quality control purposes.

Experimental Protocol

1. Sample Preparation (Solid-Phase Extraction - SPE)

A simple solid-phase extraction (SPE) procedure can be employed to clean up the sample and concentrate the analyte.[3]

-

Materials:

-

C18 SPE cartridges

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Sample matrix (e.g., plasma, plant extract)

-

-

Procedure:

-

Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

-

Loading: Load 1 mL of the sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elution: Elute this compound with 2 mL of acetonitrile.

-

Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

-

2. HPLC-UV Instrumentation and Conditions

-

Instrument: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase analytical column (e.g., 4.6 mm × 250 mm, 5 µm particle size) is recommended.[4]

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of furanocoumarins.

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent B 0 20 15 80 20 80 21 20 | 25 | 20 |

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 30 °C.[4]

-

Detection Wavelength: Furanocoumarins typically exhibit strong UV absorbance between 220 and 320 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum. A common detection wavelength for similar compounds is around 248 nm.[5]

-

Injection Volume: 20 µL.[4]

3. Calibration and Quantification

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

The concentration of this compound in the samples can be determined from the calibration curve.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.998 | ≥ 0.995 |

| Limit of Detection (LOD) | 0.05 µg/mL | - |

| Limit of Quantification (LOQ) | 0.15 µg/mL | - |

| Precision (RSD%) | < 5% | < 15% |

| Accuracy (Recovery %) | 95 - 105% | 80 - 120% |

| Selectivity | No interfering peaks at the retention time of the analyte | Peak purity > 98% |

II. Quantification of this compound using LC-MS/MS

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for bioanalytical studies and the quantification of low-level analytes.[3]

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

For biological matrices like plasma, a simple protein precipitation method can be used.

-

Materials:

-

Acetonitrile (containing internal standard)

-

Sample (e.g., plasma)

-

-

Procedure:

-

To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.

-

2. LC-MS/MS Instrumentation and Conditions

-

Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A C18 UPLC column (e.g., 2.1 mm × 100 mm, 1.7 µm particle size) for faster analysis.

-

Mobile Phase:

-

Solvent A: 0.1% Formic acid in Water

-

Solvent B: 0.1% Formic acid in Acetonitrile

-

-

Gradient Program:

Time (min) % Solvent B 0.0 10 2.0 90 2.5 90 2.6 10 | 4.0 | 10 |

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for furanocoumarins.

-

Mass Spectrometry Parameters:

-

The specific Multiple Reaction Monitoring (MRM) transitions for this compound and the internal standard need to be optimized by direct infusion of the standard compounds into the mass spectrometer. This involves determining the precursor ion ([M+H]⁺) and the most abundant and stable product ions.

-

Hypothetical MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound [To be determined] [To be determined] [To be optimized] | Internal Standard | [To be determined] | [To be determined] | [To be optimized] |

-

3. Calibration and Quantification

-

Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a constant amount of the internal standard into a blank matrix.

-

Analyze the samples using the developed LC-MS/MS method.

-

The quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result | Acceptance Criteria |

| Linearity (r²) | > 0.999 | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | S/N > 10 |

| Precision (RSD%) | < 10% | < 15% |

| Accuracy (Bias %) | Within ±15% | Within ±15% |

| Matrix Effect | 85 - 115% | Within ±15% |

| Recovery | > 80% | Consistent and reproducible |

III. Visualizations

Experimental Workflows

Caption: HPLC-UV workflow for this compound quantification.

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

The presented HPLC-UV and LC-MS/MS methods provide robust and reliable frameworks for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and available instrumentation. It is imperative that any adapted method undergoes a thorough validation process to ensure its accuracy, precision, and reliability for the intended purpose, following relevant regulatory guidelines.[6][7][8]

References

- 1. A method for quantitative determination of furanocoumarins in capsules and tablets of phytochemical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum [mdpi.com]

- 5. web.vscht.cz [web.vscht.cz]

- 6. pharmtech.com [pharmtech.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Evaluation of 9-Hydroxyeriobofuran Activity

For Researchers, Scientists, and Drug Development Professionals